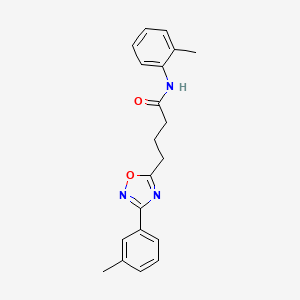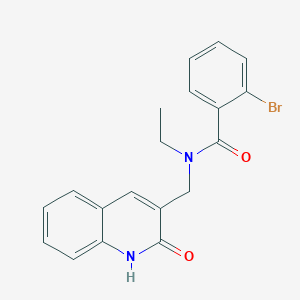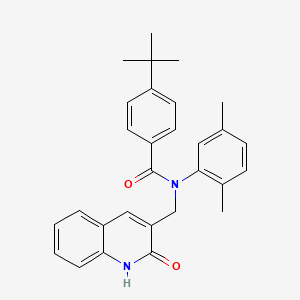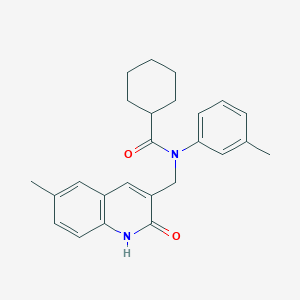
N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as OTBD, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the oxadiazole family and has been shown to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. This compound has also been studied for its ability to inhibit protein kinases, which are important in cell signaling pathways. Additionally, this compound has been explored for its potential use as a fluorescent probe for imaging cellular structures.
Wirkmechanismus
The mechanism of action of N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. By inhibiting protein kinases, this compound may be able to slow or stop the growth of cancer cells. Additionally, this compound may have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low toxicity profile. This allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, this compound has been shown to have a high degree of selectivity for protein kinases, making it a potentially useful tool for studying cell signaling pathways. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its effectiveness in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cell signaling pathways. Finally, there is potential for this compound to be used as a fluorescent probe for imaging cellular structures, which could have applications in both research and clinical settings.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential use in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have various biochemical and physiological effects. This compound has potential applications in drug development, as well as in the study of cell signaling pathways and cellular imaging. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Synthesemethoden
N-(o-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step process that involves the reaction of o-toluidine and m-tolyl hydrazine with butanoyl chloride. The resulting product is then reacted with phosphorus oxychloride and triethylamine to form this compound. This synthesis method has been studied and optimized for high yield and purity.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-7-5-9-16(13-14)20-22-19(25-23-20)12-6-11-18(24)21-17-10-4-3-8-15(17)2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDBMVRVFQFVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)


![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)



![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)



![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)